
(3-Bromo-1-benzothiophen-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-1-benzothiophen-2-yl)methanamine is an organic compound with the molecular formula C9H8BrNS It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1-benzothiophen-2-yl)methanamine typically involves the bromination of benzothiophene followed by amination. One common method involves the bromination of 1-benzothiophene-2-carboxylic acid, followed by reduction to yield the corresponding alcohol. This intermediate is then converted to the amine via a substitution reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3-Bromo-1-benzothiophen-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to different functionalized benzothiophene compounds.
科学研究应用
(3-Bromo-1-benzothiophen-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Bromo-1-benzothiophen-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Similar Compounds
- (3-Chloro-1-benzothien-2-yl)methylamine
- (3-Fluoro-1-benzothien-2-yl)methylamine
- (3-Iodo-1-benzothien-2-yl)methylamine
Uniqueness
(3-Bromo-1-benzothiophen-2-yl)methanamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in substitution reactions.
属性
CAS 编号 |
337469-92-8 |
|---|---|
分子式 |
C9H8BrNS |
分子量 |
242.14g/mol |
IUPAC 名称 |
(3-bromo-1-benzothiophen-2-yl)methanamine |
InChI |
InChI=1S/C9H8BrNS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4H,5,11H2 |
InChI 键 |
BSJBWSGRKZKIJB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)CN)Br |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(S2)CN)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-[(Hydroxyimino)methyl]anilino}acetamide](/img/structure/B371116.png)
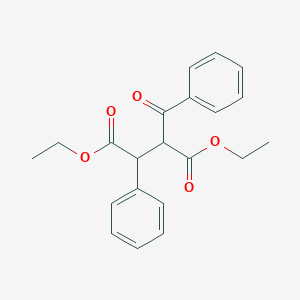
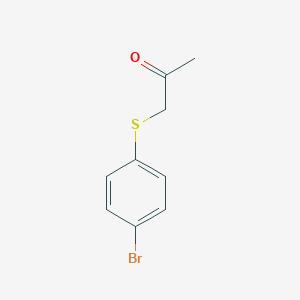
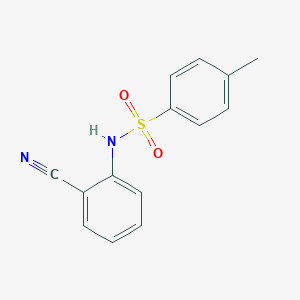
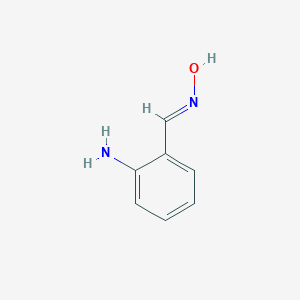
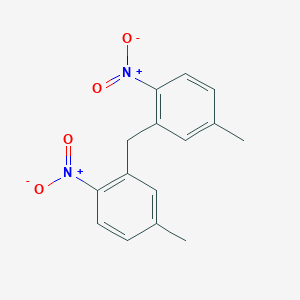
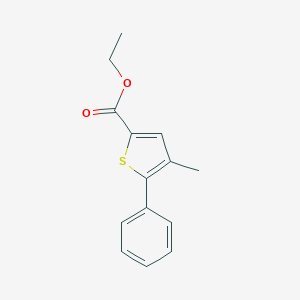
![1-[3-(Methylsulfanyl)-2-thienyl]ethanone](/img/structure/B371127.png)
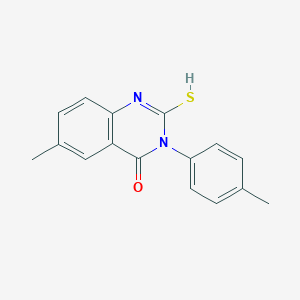
![1-[4-(2-Chlorophenyl)phenyl]ethanone](/img/structure/B371131.png)
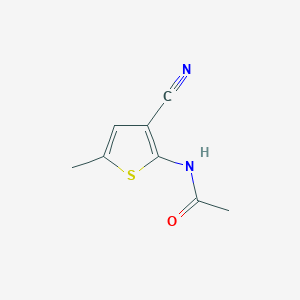
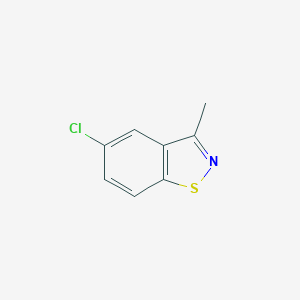
![1-[3-(methylsulfanyl)-2-thienyl]ethanone O-{4-nitrobenzoyl}oxime](/img/structure/B371142.png)
